アピイン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

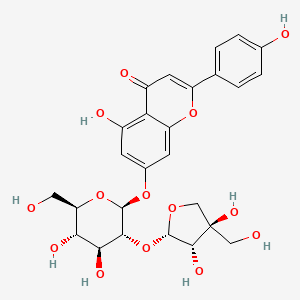

アピインは、天然のフラボノイド、具体的にはフラボンアピゲニンのジグリコシドです。 パセリ、セロリ、バナナの葉など、さまざまな植物に含まれています 。この化合物は、抗炎症作用や抗酸化作用など、潜在的な健康上の利点で知られています。

科学的研究の応用

Chemistry

In chemistry, apiin is studied for its structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

Apiin has shown significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in studies related to cell signaling and gene expression.

Medicine

Apiin is being researched for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and cardiovascular disorders. Its ability to inhibit nitric oxide production makes it a candidate for anti-inflammatory drugs .

Industry

In the food and cosmetic industries, apiin is used for its antioxidant properties to enhance the shelf life of products and as a natural colorant.

作用機序

アピインは、主に、さまざまな分子標的や経路との相互作用によってその効果を発揮します。 アピインは、活性化マクロファージにおける誘導型一酸化窒素合成酵素(iNOS)の発現を下方制御することによって、一酸化窒素の産生を阻害します 。この作用により、炎症と酸化ストレスが軽減されます。さらに、アピインは、細胞増殖やアポトーシスに関与するシグナル伝達経路を調節することができ、抗癌作用に寄与しています。

類似の化合物との比較

類似の化合物

アピゲニン: アピインの配糖体のない形。抗炎症作用と抗癌作用で知られています。

ルテオリン: 抗酸化作用と抗炎症作用が似ている別のフラボノイドです。

ケルセチン: 強力な抗酸化作用と潜在的な健康上の利点を持つフラボノイドです。

アピインの独自性

アピインの独自性は、そのグリコシド構造にあります。この構造により、アピゲニンなどの配糖体のない形に比べて、溶解性と生物学的利用能が向上します。この構造的な違いにより、アピインは、異なる薬物動態特性と、潜在的に異なる生物学的活性を有することができます。

他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください。

生化学分析

Biochemical Properties

Apiin interacts with several enzymes and proteins in biochemical reactions. Two key enzymes involved in the biosynthesis of Apiin are glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT). These enzymes catalyze the glycosylation steps of Apiin biosynthesis, showing specificity for their substrates .

Molecular Mechanism

The molecular mechanism of Apiin involves its interaction with biomolecules and its influence on gene expression. The enzymes PcGlcT and PcApiT play a crucial role in the biosynthesis of Apiin. PcGlcT transfers glucose from UDP-α-glucose to the 7-O-position of apigenin via a β-linkage

Metabolic Pathways

Apiin is involved in specific metabolic pathways in plants. The enzymes PcGlcT and PcApiT, which are involved in the biosynthesis of Apiin, interact with other enzymes and cofactors in these pathways

準備方法

合成経路と反応条件

アピインは、アピゲニンのグリコシル化によって合成することができます。このプロセスは、アピゲニンを、酸性または酵素的条件下で、糖誘導体などのグリコシルドナーと反応させることを含みます。この反応には通常、ルイス酸などの触媒が必要で、グリコシド結合の形成を促進します。

工業生産方法

アピインの工業生産は、通常、パセリやセロリなどの天然資源からの抽出を伴います。このプロセスには以下が含まれます。

収穫: 植物材料を採取すること。

抽出: エタノールやメタノールなどの溶媒を使用して、フラボノイドを抽出すること。

精製: カラムクロマトグラフィーなどの技術を使用して、アピインを他の化合物から分離すること。

化学反応の分析

反応の種類

アピインは、次のようなさまざまな化学反応を起こします。

酸化: アピインは、酸化されてキノンやその他の酸化誘導体を形成することができます。

還元: 還元反応は、アピインを対応する還元形に変換することができます。

置換: アピインは、求核置換反応に関与することができます。この反応では、グリコシド部分は、他の官能基と置換される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムや触媒的水素化などの試薬を使用します。

置換: チオールやアミンなどの求核試薬を、塩基性条件下で使用します。

主要な生成物

これらの反応から生成される主な生成物には、アピインのさまざまな酸化、還元、および置換誘導体が含まれ、これらの誘導体は、さまざまな生物学的活性を有することができます。

科学研究の応用

化学

化学において、アピインは、その構造的特性と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています。

生物学

アピインは、抗炎症作用、抗酸化作用、抗菌作用など、重要な生物学的活性を示しています。これは、細胞シグナル伝達や遺伝子発現に関する研究で使用されています。

医学

アピインは、炎症性疾患、癌、心血管疾患の治療など、潜在的な治療応用について研究されています。 一酸化窒素の産生を阻害する能力は、抗炎症薬の候補となっています 。

産業

食品および化粧品業界では、アピインは、その抗酸化作用により、製品の保存期間を延ばすために、また、天然着色料として使用されています。

類似化合物との比較

Similar Compounds

Apigenin: The aglycone form of apiin, known for its anti-inflammatory and anticancer properties.

Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory effects.

Quercetin: A flavonoid with strong antioxidant properties and potential health benefits.

Uniqueness of Apiin

Apiin’s uniqueness lies in its glycosidic structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural difference allows apiin to have distinct pharmacokinetic properties and potentially different biological activities.

If you have any more questions or need further details, feel free to ask!

特性

CAS番号 |

26544-34-3 |

|---|---|

分子式 |

C26H28O14 |

分子量 |

564.5 g/mol |

IUPAC名 |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1 |

InChIキー |

NTDLXWMIWOECHG-QJEUQVISSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

異性体SMILES |

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

正規SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

外観 |

Solid powder |

melting_point |

236 - 237 °C |

Key on ui other cas no. |

26544-34-3 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

6''-acetylapiin apiin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。